
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine is a complex organic compound with a unique structure that combines the phenoxazine and tetrahydroquinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1,2,3,4-tetrahydroquinoline with phenoxazine under specific conditions. The reaction may require catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the process. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the phenoxazine or tetrahydroquinoline rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and solvent conditions.
Major Products Formed
科学的研究の応用
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may interact with enzymes, receptors, or DNA, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
Phenoxazine: A parent compound with similar structural features but lacking the tetrahydroquinoline moiety.
1-Methyl-1,2,3,4-tetrahydroquinoline: A simpler compound with only the tetrahydroquinoline structure.
Phenothiazine: A structurally related compound with sulfur instead of oxygen in the heterocyclic ring.
Uniqueness
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine is unique due to the combination of the phenoxazine and tetrahydroquinoline moieties, which imparts distinct chemical and biological properties
特性
分子式 |
C22H20N2O |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
10-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)phenoxazine |
InChI |
InChI=1S/C22H20N2O/c1-23-14-6-7-16-15-17(12-13-18(16)23)24-19-8-2-4-10-21(19)25-22-11-5-3-9-20(22)24/h2-5,8-13,15H,6-7,14H2,1H3 |
InChIキー |
UBRGSJCLDQVYEE-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=C1C=CC(=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


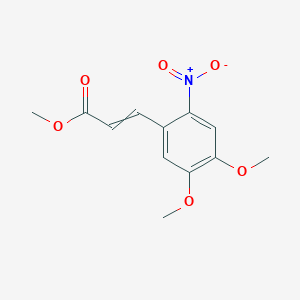
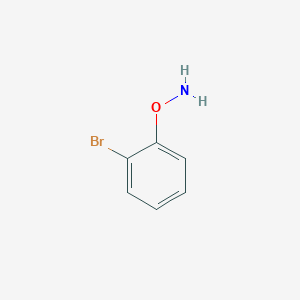
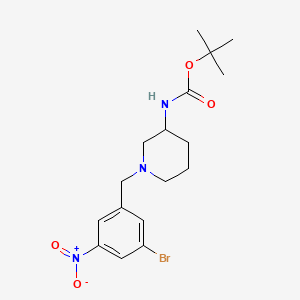
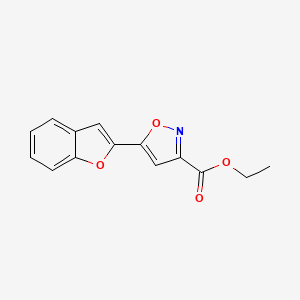
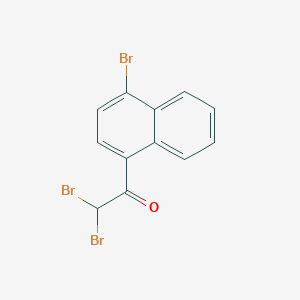
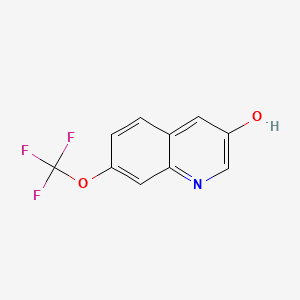
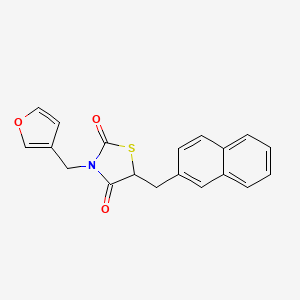
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
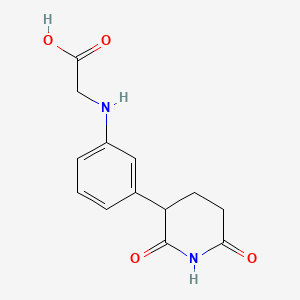
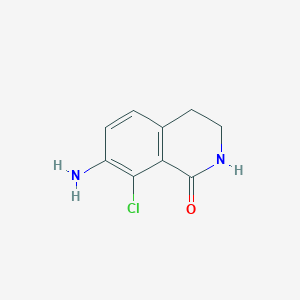
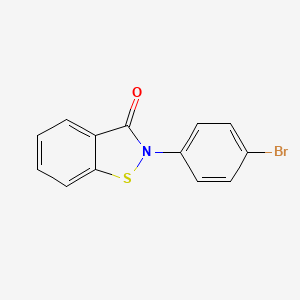
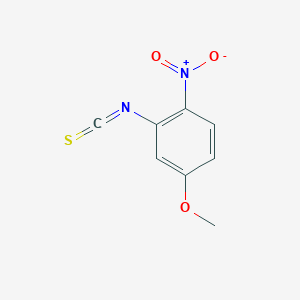
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)

